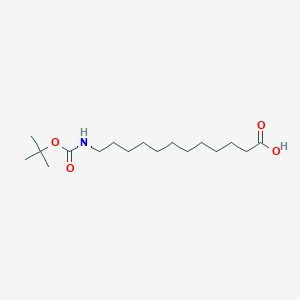

Boc-12-Ado-OH

概要

説明

科学的研究の応用

Chemistry:

Linker in PROTACs: Boc-12-Ado-OH is used as a linker in the synthesis of proteolysis-targeting chimeras, which are molecules designed to target specific proteins for degradation.

Biology and Medicine:

Drug Development: The compound’s ability to form stable amide bonds makes it valuable in the development of peptide-based drugs and other therapeutic agents.

Industry:

作用機序

Target of Action

Boc-12-Ado-OH is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of this compound’s action is the degradation of its target protein. By linking the target protein to an E3 ubiquitin ligase, it facilitates the protein’s ubiquitination and subsequent degradation by the proteasome. This can lead to a decrease in the levels of the target protein, potentially altering cellular functions and pathways .

Action Environment

The action of this compound, like all PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the activity of the proteasome. Additionally, factors such as pH can influence the stability of the Boc group and the amide bond it forms .

生化学分析

Biochemical Properties

Boc-12-Ado-OH interacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acid of this compound reacts with these amines to form a stable amide bond . This reaction is facilitated by activators such as EDC or HATU .

準備方法

Synthetic Routes and Reaction Conditions:

- The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature, followed by purification through recrystallization or column chromatography .

Synthesis of Boc-12-Ado-OH: typically involves the reaction of 12-aminododecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group.

Industrial Production Methods:

- The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality .

Large-scale production: of this compound follows similar synthetic routes but often employs automated systems for reaction monitoring and purification to ensure consistency and efficiency.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

EDC or HATU: for amide bond formation.

Trifluoroacetic acid (TFA): for Boc deprotection.

Major Products Formed:

Amide bonds: when reacting with primary amines.

Free amine: after Boc deprotection.

類似化合物との比較

12-Aminododecanoic acid: Similar structure but lacks the Boc protection, making it less versatile for certain synthetic applications.

11-Aminoundecanoic acid: Shorter alkane chain, which may affect its hydrophobic properties and suitability as a linker.

8-Aminooctanoic acid: Even shorter chain, leading to different physical and chemical properties.

Uniqueness:

生物活性

Boc-12-Ado-OH, a compound derived from adenosine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and implications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a 12-aminoalkanoic acid linked to adenosine. The chemical formula for this compound is with a unique structural configuration that facilitates various biological interactions . The synthesis typically involves the protection of the amino group in the 12 position of adenosine, allowing for further functionalization without compromising the core structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its cytotoxic properties against cancer cell lines. Key findings include:

- Cytotoxicity : Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines, particularly murine leukemia L1210 cells. The compound's efficacy is influenced by its ability to penetrate cellular membranes and interact with intracellular targets .

- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects appears to involve interference with DNA topoisomerase II activity. This interference leads to disruptions in mitotic processes, specifically inhibiting centromere segregation during cell division .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Cytotoxicity :

-

DNA Damage Induction :

- Fluorescence microscopy analyses revealed that treatment with this compound resulted in significant DNA damage, as indicated by the induction of double-stranded breaks in treated cells . This effect was corroborated by staining with γ-H2AX antibodies, which highlighted areas of DNA damage within the cell nuclei.

-

Inhibition of Cell Division :

- The compound was shown to disrupt normal mitotic processes by inhibiting Aurora B kinase activity, a critical regulator of chromosome segregation during mitosis. This inhibition led to an increase in lagging DNA between daughter cells, suggesting that this compound could be a potent agent for inducing cell cycle arrest in cancer cells .

Data Table: Summary of Biological Activity

| Compound | Cell Line | Cytotoxicity (fold increase) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | Up to 30 | Inhibition of DNA topoisomerase II |

| This compound | HL-60 | Up to 30 | Disruption of Aurora B activity |

| Parent Compound | A549 | 1 | Baseline activity |

| Parent Compound | HL-60 | 1 | Baseline activity |

Conclusion and Future Directions

This compound presents a promising avenue for further research as a potential anticancer agent due to its demonstrated cytotoxic properties and mechanisms involving DNA damage and cell cycle disruption. Future studies should focus on optimizing its pharmacological profile and exploring its efficacy in vivo. Additionally, understanding the formation of supramolecular structures and their impact on biological activity will be crucial for enhancing the therapeutic potential of this compound derivatives.

特性

IUPAC Name |

12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOZNVKUHYVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403191 | |

| Record name | Boc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18934-81-1 | |

| Record name | Boc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-12-amino-dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。